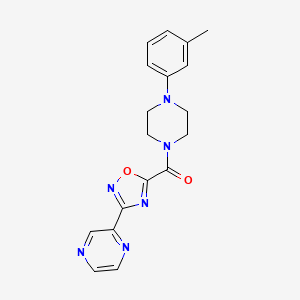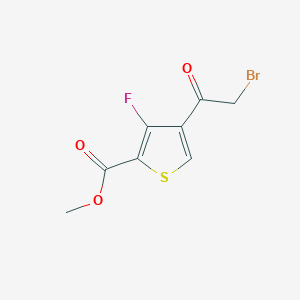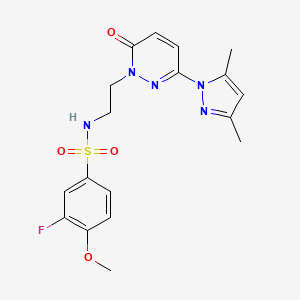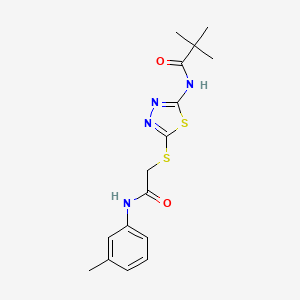
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a tolyl group .
Molecular Structure Analysis
The tolyl group in the compound is a functional group related to toluene, with the general formula CH3C6H4−R . The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the tolyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group might make the compound nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Antiallergy and Antimicrobial Agents
Compounds related to N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have been synthesized and evaluated for their potential as antiallergy and antimicrobial agents. A study described the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives, which showed significant antiallergy activity, outperforming disodium cromoglycate in rat models (Hargrave, Hess, & Oliver, 1983). Similarly, compounds with a 1,3,4-thiadiazole moiety have been identified for their antimicrobial properties, suggesting a broad utility in combating various microbial threats (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Protein-Tyrosine Phosphatase 1B Inhibitors
The derivatives of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have been evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in insulin signaling pathways. These compounds demonstrated potent inhibitory activity, suggesting potential applications in managing diabetes and obesity-related conditions (Navarrete-Vázquez et al., 2012).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds containing 1,3,4-thiadiazole and related moieties have been extensively studied, revealing methods for creating a variety of derivatives with potential biological activity. Research into microwave-assisted synthesis has produced hybrid molecules with penicillanic acid or cephalosporanic acid moieties, showcasing the chemical versatility and potential application of these compounds in developing new antimicrobial agents (Yajima, Yamaguchi, & Mizuno, 2014).
Nematicidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, a pest causing significant damage to pine forests. This indicates potential agricultural applications for these compounds in pest management strategies (Liu, Wang, Zhou, & Gan, 2022).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, many indole derivatives (which have a similar structure to the tolyl group in this compound) have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-10-6-5-7-11(8-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETKECFNOJLLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

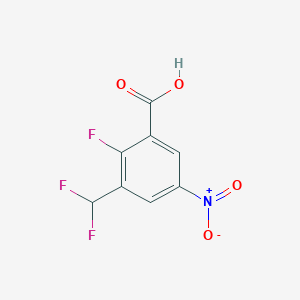
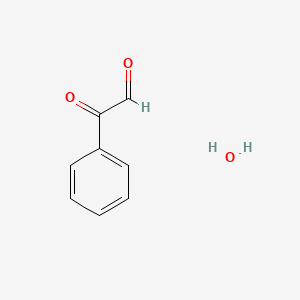
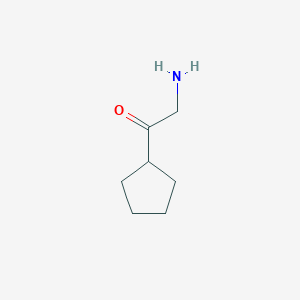

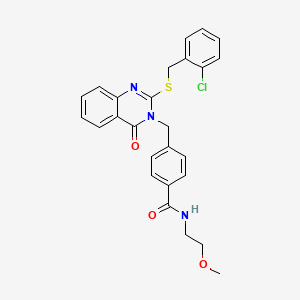
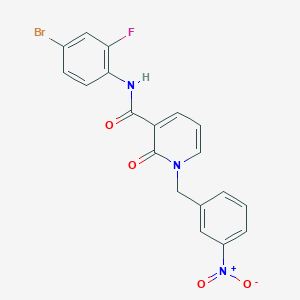
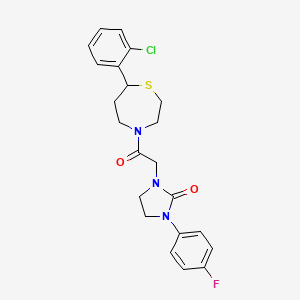
![5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde](/img/structure/B2702077.png)
![ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2702078.png)
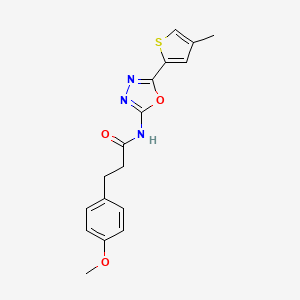
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)
